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Compound of Interest

Compound Name: Di-tert-butyl adipate

Cat. No.: B3114593

This guide provides an in-depth exploration of the spectral characteristics of di-tert-butyl
adipate, a key diester in various industrial applications. Designed for researchers, scientists,
and professionals in drug development, this document offers a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on
the practical interpretation of these spectra, underpinned by the fundamental principles of
chemical structure and reactivity.

Introduction: The Molecular Landscape of Di-tert-
butyl Adipate

Di-tert-butyl adipate, with the molecular formula C14H260a4, is the diester of adipic acid and
tert-butanol. Its structure, characterized by a central hexanedioate backbone flanked by two
bulky tert-butyl groups, dictates its unique physicochemical properties and, consequently, its
spectral signature. The steric hindrance imposed by the tert-butyl groups significantly
influences the chemical environment of nearby atoms, a feature we will see reflected in its
spectral data.

Below is a diagram illustrating the molecular structure of di-tert-butyl adipate, highlighting the
distinct chemical environments of its protons and carbons, which are fundamental to
understanding its NMR spectra.

Caption: Molecular structure of di-tert-butyl adipate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of
organic molecules. For di-tert-butyl adipate, both *H and 3C NMR provide critical data for

structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra

A standardized protocol for obtaining high-resolution NMR spectra of a liquid sample like di-
tert-butyl adipate is crucial for reproducibility.

Sample Preparation:

Accurately weigh approximately 10-20 mg of di-tert-butyl adipate.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean vial. The choice of solvent is critical as its residual peak should not overlap
with analyte signals.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

 If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),
for chemical shift referencing (6 = 0.00 ppm).

Instrumental Parameters (Example for a 400 MHz Spectrometer):
e 1HNMR:

o Number of scans: 8-16

o Relaxation delay: 1-2 seconds

o Pulse width: 90°

o Spectral width: -2 to 12 ppm
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e 13C NMR:
o Number of scans: 128-1024 (or more, depending on concentration)
o Relaxation delay: 2-5 seconds
o Pulse program: Proton-decoupled (e.g., zgpg30)
o Spectral width: -10 to 220 ppm

This workflow ensures the acquisition of high-quality, interpretable NMR spectra.

- - )

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and analysis.

'H NMR Spectral Analysis

The *H NMR spectrum of di-tert-butyl adipate is expected to be relatively simple due to the
molecule's symmetry. We anticipate two distinct signals:

e Asinglet for the tert-butyl protons: The eighteen protons of the two equivalent tert-butyl
groups [-C(CHs)s] are chemically identical and have no adjacent protons to couple with,
resulting in a single, sharp peak.

o Two multiplets for the methylene protons: The eight protons of the central adipate chain (-
CH2CH2CH2CHz3-) are in two different chemical environments. The protons alpha to the
carbonyl groups (a-CHz) will be deshielded compared to the beta protons (3-CHz). These will
likely appear as multiplets due to proton-proton coupling.

Table 1: Predicted *H NMR Chemical Shifts for Di-tert-butyl Adipate
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-C(CHs)s ~1.45 Singlet 18H

0-CH:z ~2.25 Multiplet 4H

B-CH:2 ~1.65 Multiplet 4H

Note: These are predicted values. Actual shifts may vary slightly based on solvent and
experimental conditions.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum of di-tert-butyl adipate will provide a count of the
unique carbon environments. Due to symmetry, we expect four distinct signals:

e Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=0).
e Quaternary Carbon of tert-butyl group: The central carbon of the -C(CHs)s group.

o Methyl Carbons of tert-butyl group: The three equivalent methyl carbons of the -C(CHs3)3
group.

o Methylene Carbons: The two sets of equivalent methylene carbons in the adipate chain (a-
CHz and B-CH.).

Table 2: Predicted 13C NMR Chemical Shifts for Di-tert-butyl Adipate

Carbon Predicted Chemical Shift (6, ppm)
C=0 ~172

-C(CH3)s ~80

-C(CHs)3 ~28

0-CH:2 ~34

B-CH:2 ~24
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Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of di-tert-butyl adipate will be dominated by absorptions
corresponding to the ester functional group and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Analysis of a Liquid
Sample

For a liquid sample like di-tert-butyl adipate, Attenuated Total Reflectance (ATR) FT-IR is a
common and convenient method.

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a
diamond or ZnSe crystal).

e Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove interference from atmospheric COz2
and water vapor.

o Sample Application: Place a single drop of di-tert-butyl adipate directly onto the center of
the ATR crystal.

o Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution
of 4 cm™1.

o Data Processing: The resulting spectrum is typically displayed as transmittance or
absorbance versus wavenumber (cm~1).

IR Spectral Interpretation

The key vibrational modes to identify in the IR spectrum of di-tert-butyl adipate are:

e C=0 Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. For
aliphatic esters, this typically appears in the range of 1750-1735 cm~1.
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e C-O Stretch: Esters exhibit two C-O stretching vibrations. A strong band for the C-O-C
stretch is expected in the 1300-1000 cm~1 region.

o C-H Stretch: Absorptions corresponding to the stretching of sp3 C-H bonds in the aliphatic
chain and tert-butyl groups will be observed just below 3000 cm~1.

e C-H Bending: Bending vibrations for the CH2 and CHs groups will appear in the 1470-1365
cm~1 region. The presence of the tert-butyl group may result in a characteristic split peak
around 1390 cm~* and 1365 cm™1.

Table 3: Key IR Absorption Bands for Di-tert-butyl Adipate

Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
C=0 (Ester) Stretch 1750-1735 Strong, Sharp
C-O (Ester) Stretch 1300-1150 Strong
sp3 C-H Stretch 2980-2850 Medium to Strong
CHs (tert-butyl) Bending (asymmetric)  ~1470 Medium
CH2 Bending (scissoring) ~1465 Medium
CHs (tert-butyl) Bending (symmetric) ~1390 and ~1365 Medium, often split

Mass Spectrometry (MS): Unraveling Fragmentation
Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For di-tert-butyl adipate, Electron lonization (El) is a common
technique that induces characteristic fragmentation.

Experimental Protocol: Electron lonization Mass
Spectrometry
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o Sample Introduction: The sample is typically introduced into the ion source via a gas
chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the
analyte is injected into the GC, which separates it from the solvent and other components
before it enters the mass spectrometer.

« lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This process ejects an electron from the molecule,
forming a molecular ion (M*").

o Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions
and neutral radicals.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

Mass Spectrum Interpretation

The mass spectrum of di-tert-butyl adipate is expected to show a molecular ion peak (M*") at
m/z = 258. However, due to the lability of the tert-butyl group, this peak may be weak or absent.
The fragmentation will be dominated by the loss of the stable tert-butyl carbocation and
subsequent rearrangements.

Key Fragmentation Pathways:

o Loss of a tert-butyl group: The most prominent fragmentation pathway is the cleavage of the
C-O bond to lose a tert-butyl radical, leading to a peak at m/z = 201.

o Loss of isobutylene: A common rearrangement for tert-butyl esters is the loss of isobutylene
(CaHs, mass = 56) via a McLafferty-type rearrangement, resulting in a protonated carboxylic
acid fragment. This would lead to a significant peak at m/z = 202.

o Formation of the tert-butyl cation: A very stable tert-butyl carbocation ([C(CHs)3]*) will be
formed, resulting in a prominent base peak at m/z = 57.
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o Further fragmentation of the adipate chain: Subsequent fragmentation of the adipate
backbone can lead to smaller acylium ions and other characteristic fragments.

- *C(CHs3)3t CsHs

)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for di-tert-butyl adipate in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of Di-tert-butyl Adipate

m/z Proposed Fragment

258 Molecular lon [M]*

202 [M - CaHs]*

201 [M - «C(CH3)3]*

57 [C(CHs)s]* (likely base peak)
Conclusion

The spectral analysis of di-tert-butyl adipate provides a clear and consistent picture of its
molecular structure. *H and 13C NMR confirm the carbon-hydrogen framework and the
symmetry of the molecule. FT-IR spectroscopy identifies the characteristic ester and aliphatic
functional groups. Mass spectrometry reveals a predictable fragmentation pattern dominated
by the stable tert-butyl cation. Together, these techniques offer a comprehensive and robust
method for the identification and characterization of di-tert-butyl adipate, essential for quality

control and research applications.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Di-tert-
butyl Adipate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3114593#di-tert-butyl-adipate-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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